(Trifluoromethyl)mercuric bromide
CAS No.: 421-09-0
Cat. No.: VC1622715
Molecular Formula: CBrF3Hg
Molecular Weight: 349.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 421-09-0 |
---|---|
Molecular Formula | CBrF3Hg |
Molecular Weight | 349.5 g/mol |
IUPAC Name | bromo(trifluoromethyl)mercury |
Standard InChI | InChI=1S/CF3.BrH.Hg/c2-1(3)4;;/h;1H;/q;;+1/p-1 |
Standard InChI Key | HHFFMQYLIFJTOA-UHFFFAOYSA-M |
SMILES | C(F)(F)(F)[Hg]Br |
Canonical SMILES | C(F)(F)(F)[Hg]Br |
Introduction
Chemical Properties and Structure
(Trifluoromethyl)mercuric bromide is characterized by its unique chemical composition and physical properties. The compound features a mercury atom bonded to both a trifluoromethyl group and a bromine atom, creating a distinctive organometallic structure.
Basic Identification and Structural Information
The basic chemical and structural information for (trifluoromethyl)mercuric bromide is summarized in the following table:
Property | Value |
---|---|
CAS Number | 421-09-0 |
Molecular Formula | CBrF₃Hg |
Molecular Weight | 349.5 g/mol |
IUPAC Name | Bromo(trifluoromethyl)mercury |
Standard InChI | InChI=1S/CF3.BrH.Hg/c2-1(3)4;;/h;1H;/q;;+1/p-1 |
SMILES Notation | C(F)(F)(F)[Hg]Br |
PubChem Compound ID | 188946 |
The molecular structure consists of a central mercury atom that forms a covalent bond with a trifluoromethyl group (CF₃) and a bromine atom. This arrangement contributes to the compound's reactivity profile and applications in chemical synthesis.
Historical Context and Development
The development of organomercury compounds with trifluoromethyl groups is linked to broader research on trifluoromethylation reactions. The investigation of trifluoromethyl groups in relation to biological activity dates back to F. Lehmann's work in 1927, with significant developments in synthetic methods occurring throughout the 20th century .
The specific synthesis and application of (trifluoromethyl)mercuric bromide emerged as part of the expanding toolkit for introducing trifluoromethyl groups into organic compounds. This advancement paralleled the growing recognition of trifluoromethylated compounds' importance in pharmaceutical and agrochemical industries .
Applications in Research
(Trifluoromethyl)mercuric bromide has found significant applications in both biochemical research and organic synthesis, owing to its unique reactivity profile.
Biochemical Applications
One of the most notable applications of (trifluoromethyl)mercuric bromide is in biochemical studies, particularly in the investigation of protein structures and interactions. The compound has been used as a selective labeling agent for cysteine residues in proteins, enabling researchers to study protein conformations and binding interactions using fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy .
In a significant study involving actin and myosin proteins, (trifluoromethyl)mercuric bromide was used to label specific cysteine residues. The labeled proteins were then analyzed using ¹⁹F NMR to investigate structural changes during protein-protein interactions. This technique provided valuable insights into the molecular mechanisms underlying muscle contraction .
The study revealed that:
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Cysteine-374 and Cysteine-10 in monomeric actin (G-actin) could be readily labeled with (trifluoromethyl)mercuric bromide
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Upon polymerization of actin, the ¹⁹F NMR resonances from labeled Cys-374 broadened beyond detection
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Addition of myosin subfragment 1 to F-actin caused the resonance from labeled Cys-10 to dramatically broaden
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These results indicated that Cys-374 is located near an actin-actin binding site, while Cys-10 is proximal to the actin-myosin binding interface
This research demonstrated the utility of (trifluoromethyl)mercuric bromide as a site-specific probe for investigating protein structure and function, particularly in complex protein assemblies.
Applications in Organic Synthesis
In organic synthesis, (trifluoromethyl)mercuric bromide serves as a reagent for introducing trifluoromethyl groups into organic compounds. The trifluoromethyl group is highly valued in medicinal chemistry and agrochemical development due to its ability to enhance metabolic stability, lipophilicity, and binding selectivity of drug candidates .
Trifluoromethylation reactions using organomercury reagents like (trifluoromethyl)mercuric bromide represent an important approach in the synthetic chemist's toolkit. These reactions can facilitate the incorporation of trifluoromethyl groups into various substrates, including aromatic compounds and heterocycles .
Reactivity and Chemical Behavior
The chemical behavior of (trifluoromethyl)mercuric bromide is characterized by its ability to participate in various types of reactions, particularly those involving transfer of the trifluoromethyl group.
Reactivity Patterns
The presence of the mercury-carbon bond in (trifluoromethyl)mercuric bromide makes it susceptible to cleavage under specific conditions, facilitating the transfer of the trifluoromethyl group to other substrates. This reactivity is particularly valuable in synthetic applications .
Research has demonstrated that organomercury compounds containing trifluoromethyl groups, such as bis(trifluoromethyl)mercury [Hg(CF₃)₂], can participate in exchange reactions with Group 4 organometallic compounds. Similar reactivity might be expected for (trifluoromethyl)mercuric bromide under appropriate conditions .
Reactions with Organometallic Compounds
Studies involving related compounds like bis(trifluoromethyl)mercury have shown that these reagents can react with organometallic compounds such as MMe₄ (where M = Si, Ge, Sn, or Pb), resulting in the exchange of a trifluoromethyl group with a methyl group. The reactivity varies depending on the metal, with lead derivatives reacting more readily than tin compounds .
These reactions provide insight into the potential chemical behavior of (trifluoromethyl)mercuric bromide in similar contexts, though specific reactions of this particular compound are less extensively documented in the literature.
Comparison with Related Mercury Compounds
To better understand the properties and applications of (trifluoromethyl)mercuric bromide, it is instructive to compare it with related mercury compounds, such as mercuric bromide (HgBr₂).
Comparison with Mercuric Bromide
While (trifluoromethyl)mercuric bromide (CBrF₃Hg) and mercuric bromide (HgBr₂) share some similarities due to the presence of mercury and bromine, they exhibit distinct properties and reactivities:
Property | (Trifluoromethyl)mercuric Bromide | Mercuric Bromide |
---|---|---|
Molecular Formula | CBrF₃Hg | Br₂Hg |
Molecular Weight | 349.5 g/mol | 360.4 g/mol |
Structure | Contains Hg-C and Hg-Br bonds | Contains two Hg-Br bonds |
Primary Applications | Trifluoromethylation, protein labeling | Koenigs-Knorr reaction, arsenic testing |
Chemical Reactivity | Transfers CF₃ group in certain reactions | Acts as a Lewis acid in various reactions |
The presence of the trifluoromethyl group in (trifluoromethyl)mercuric bromide substantially alters its reactivity compared to mercuric bromide, enabling its use in specialized applications like trifluoromethylation reactions and protein labeling .
Current Research and Future Perspectives
Research involving (trifluoromethyl)mercuric bromide continues to evolve, particularly in contexts where selective trifluoromethylation and protein labeling are required. The compound's utility in studying protein structures and interactions suggests ongoing relevance in biochemical research .
Despite this trend toward alternative reagents, the unique reactivity profile of (trifluoromethyl)mercuric bromide ensures its continued relevance in specific research applications where its distinctive properties provide advantages over other reagents.
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